molecular formula C16H11F6NO2 B038161 2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene CAS No. 115975-33-2

2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene

Cat. No. B038161
M. Wt: 363.25 g/mol
InChI Key: LUIHEIKCAQBALE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene and related compounds involves complex reactions under specific conditions. Studies have detailed reactions involving 1,8-bis(dimethylamino)naphthalene with trifluoroacetic anhydride, leading to a variety of products including di- and tetrafluoroacetyl derivatives (Romanova et al., 2001). Other research has explored base-promoted transformations to yield benzo[g]indole derivatives, showcasing novel modes of pyrrole ring closure (Kachalkina et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds reveals significant insights into their chemical behavior. For instance, crystallographic studies have determined the detailed structure of related naphthalene derivatives, highlighting the influence of intramolecular hydrogen bonding on the geometry of the aromatic part (Woźniak et al., 1990). This understanding aids in predicting the reactivity and interactions of such molecules.

Chemical Reactions and Properties

Reactions of 2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene with strong organic bases have been extensively studied, revealing mechanisms of deprotonation and nucleophilic addition (Antonov et al., 2017). These reactions are crucial for the synthesis of novel compounds and understanding the chemical behavior of naphthalene derivatives.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, crystallinity, and thermal stability, are closely related to their molecular structure. Studies have shown that certain naphthalene derivatives exhibit high solubility in organic solvents and form transparent, flexible films, indicating their potential for various applications (Chung et al., 2008).

Chemical Properties Analysis

The chemical properties, such as basicity and reactivity towards electrophiles, are influenced by the structural features of these compounds. Research on the basicity of naphthalene derivatives highlights the role of the dimethylamino groups and the impact of substituents on their superbasic properties (Korzhenevska et al., 2002).

Scientific Research Applications

Structural and Dynamical Aspects of Skin

Multiphoton excitation microscopy-based methodologies have been applied to study the skin, using specific fluorescence probes for in-depth optical sectioning. These methods provide spatially resolved maps of various parameters, such as water dipolar relaxation and proton activity, offering powerful noninvasive tools to explore the structural and dynamical aspects of the tissue (Bloksgaard, Brewer, & Bagatolli, 2013).

OLEDs and Organic Semiconductors

BODIPY-based materials, similar in function to 2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene, have been explored as platforms for OLEDs and other organic semiconductors. These materials demonstrate potential as ‘metal-free’ infrared emitters, crucial for the development of more efficient and environmentally friendly optoelectronic devices (Squeo & Pasini, 2020).

Medicinal Chemistry and Disease Treatment

Naphthalimide derivatives, related to the structure and function of 2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene, have shown extensive potential in medicinal applications. These derivatives interact with biological molecules via noncovalent bonds, leading to significant developments in anticancer agents, diagnostic agents, and cell imaging agents for biologically important species (Gong, Addla, Lv, & Zhou, 2016).

Environmental and Health Implications

properties

IUPAC Name

1-[4-(dimethylamino)-3-(2,2,2-trifluoroacetyl)naphthalen-1-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F6NO2/c1-23(2)12-9-6-4-3-5-8(9)10(13(24)15(17,18)19)7-11(12)14(25)16(20,21)22/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIHEIKCAQBALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C2=CC=CC=C21)C(=O)C(F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452363
Record name 1,1'-[4-(Dimethylamino)naphthalene-1,3-diyl]bis(trifluoroethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene

CAS RN

115975-33-2
Record name 1,1'-[4-(Dimethylamino)naphthalene-1,3-diyl]bis(trifluoroethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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